4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid
Overview
Description
4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid , also known by its systematic name (4-aminomethyl-phenyl)-methanol , is a grayish-white solid compound. Its chemical formula is C8H11NO , and it has a molar mass of 137.18 g/mol . This compound serves as a common intermediate in pharmaceutical and chemical industries .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an attached amino group (NH2) and a methylene group (CH2). The amino group is positioned at the para position relative to the carboxylic acid group. The detailed 2D and 3D structures can be visualized using computational tools .
Scientific Research Applications
Synthesis and Characterization
- Azo-Benzoic Acids Synthesis : 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid and similar azo-benzoic acids have been synthesized and characterized using spectroscopic techniques. These compounds demonstrate acid-base dissociation and azo-hydrazone tautomerism, with properties varying based on solvent composition or pH (Baul et al., 2009).
Photophysical Properties
- Study of Molecular Vibrations : The molecular vibrations of a related compound, 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, have been investigated using infrared and Raman spectroscopies. This study provides insights into molecular structure, stability, and intramolecular charge transfer (Kurt et al., 2011).
Materials Science
- Liquid Crystal Research : Research in liquid crystals has involved derivatives of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid. These compounds exhibit properties like pronounced odd-even effects in their thermal behavior, which are crucial for understanding molecular interactions in liquid crystals (Henderson & Imrie, 2005).
Antimicrobial Applications
- Antimicrobial Evaluation : Certain derivatives of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid have been synthesized and evaluated for antimicrobial activity. These compounds show potential as broad-spectrum antimicrobial agents (Rajurkar et al., 2016).
Intramolecular Charge Transfer
- Study on Charge Transfer : The intramolecular charge transfer properties of a similar compound, 4-(N-phenylamino)benzoic acid, have been studied, providing insights into the electron donor characteristics of the anilino moiety (Ma et al., 2003).
Tautomeric Polymorphism
- Metal Ion Directed Tautomeric Polymorphism : Research on ortho and para-aminophenyl substituted hydrazonamide ligands, related to 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid, demonstrates tautomeric polymorphism influenced by metal ions. This has implications for understanding molecular conformation changes in metal complexes (Mandal & Patel, 2017).
properties
IUPAC Name |
4-[(N-methylanilino)methylideneamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17(14-5-3-2-4-6-14)11-16-13-9-7-12(8-10-13)15(18)19/h2-11H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHISAOSCQLEAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=NC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654233 | |
Record name | 4-[(E)-{[Methyl(phenyl)amino]methylidene}amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid | |
CAS RN |
951626-83-8 | |
Record name | 4-[(E)-{[Methyl(phenyl)amino]methylidene}amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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